Product packaging for Cephradine-d5(Cat. No.:)

Cephradine-d5

Cat. No.: B1152681
M. Wt: 354.44
Attention: For research use only. Not for human or veterinary use.
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Description

Cephradine-d5 is a deuterium-labeled stable isotope analog of the first-generation cephalosporin antibiotic, Cefradine . With a molecular formula of C16H14D5N3O4S and a molecular weight of 354.44 g/mol, this compound features five deuterium atoms incorporated into the structure, typically on the cyclohexadienyl ring . It is primarily utilized as a critical internal standard in quantitative bioanalysis, where it enables highly accurate and precise measurement of native Cefradine in complex biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . By mitigating matrix effects and correcting for analytical variability, this compound is indispensable for conducting reliable pharmacokinetic studies, performing therapeutic drug monitoring, and investigating the metabolic profile of the parent drug . The parent compound, Cefradine, functions as a beta-lactam antibiotic by specifically targeting penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final stage of bacterial cell wall synthesis, leading to the formation of a weakened, unstable wall that is unable to withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death . Cefradine is effective against a range of bacterial infections, including those of the respiratory tract, urinary tract, and skin and soft tissues . Researchers employ this compound to gain detailed insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of Cefradine. This product is strictly labeled For Research Use Only and is not intended for diagnostic procedures, human use, or administration, or for any clinical application in the diagnosis, cure, mitigation, treatment, or prevention of disease . All information provided is for scientific reference purposes.

Properties

Molecular Formula

C₁₆H₁₄D₅N₃O₄S

Molecular Weight

354.44

Synonyms

(6R,7R)-7-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d5;  7-[D-α-Amino-(1,4-cyclohexadienyl)acetamide]-3-desacetoxycephalosphoranic Acid-d5;  Anspor-d5;  Cefradex-d5;  Cefra

Origin of Product

United States

Synthetic Methodologies for Deuterated Cephradine Analogs

General Principles of Stable Isotope Labeling for Pharmaceutical Compounds

Stable isotope labeling is a technique where an atom in a drug molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). creative-proteomics.com This substitution is a minimal structural change that can significantly impact a drug's metabolic profile. nih.govmusechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. humanjournals.combioscientia.de This phenomenon, known as the kinetic isotope effect, can improve the pharmacokinetic properties of a drug, potentially leading to a longer half-life and reduced formation of unwanted metabolites. nih.govisotope.com

Deuterium Incorporation Techniques

Several methods exist for introducing deuterium into pharmaceutical compounds. These techniques can be broadly categorized as follows:

Hydrogen Isotope Exchange (HIE): This is a common strategy that involves the direct replacement of C-H bonds with C-D bonds. researchgate.net HIE reactions are often facilitated by transition metal catalysts, such as palladium, ruthenium, or iridium, which can activate C-H bonds. researchgate.netresearchgate.net Metal-free approaches, like using photoexcitation in deuterated solvents, are also being developed to achieve selective deuteration. researchgate.net

Reduction of Functional Groups: Deuterium can be introduced by reducing functional groups like ketones or aldehydes using deuterated reducing agents. researchgate.net

Using Deuterated Building Blocks: This approach involves synthesizing the target molecule from precursor fragments that already contain deuterium at specific positions. researchgate.netosaka-u.ac.jp This method offers high control over the location of the deuterium atoms.

Electrochemical Methods: Electrochemical deuteration is an emerging technique that uses electrons as a "green" reductant. oaes.cc This can be achieved through the reductive deuteration of various functional groups. oaes.cc

Strategic Considerations for Deuteration Site-Specificity

Key considerations for site-specificity include:

Identifying Metabolic Hotspots: Understanding the metabolic pathways of the parent drug is crucial to identify the positions where metabolism is initiated.

Regioselectivity of Deuteration Methods: Different deuteration techniques offer varying degrees of control over where the deuterium is incorporated. For instance, certain catalysts or directing groups can guide the deuteration to specific positions on an aromatic ring or other parts of a molecule. humanjournals.comassumption.edubrightspec.com

Precursor Chemistry and Synthetic Pathways for Cephradine-d5

The synthesis of this compound involves adapting established synthetic routes for Cephradine (B1668399) to incorporate deuterium atoms. This typically involves using deuterated precursors in either chemical or enzymatic synthesis processes. The molecular formula for this compound is C16H14D5N3O4S.

Chemical Synthesis Routes for Cephradine and Adaptations for Deuteration

The chemical synthesis of Cephradine generally involves the acylation of the 7-amino group of 7-aminodesacetoxy-cephalosporanic acid (7-ADCA) with an activated form of D-2,5-dihydrophenylglycine (DHPG). google.comgoogle.com

A common route involves:

Protection of Functional Groups: The carboxyl and amino groups of 7-ADCA and DHPG are often protected before the coupling reaction to prevent side reactions. google.com

Activation of the Side Chain: The DHPG side chain is activated to facilitate the acylation reaction. This can be achieved by forming a mixed anhydride (B1165640) or an active amide. google.comwikipedia.org

Condensation: The protected 7-ADCA is then reacted with the activated DHPG derivative. google.comwikipedia.org

Deprotection and Crystallization: The protecting groups are removed, and the final Cephradine product is purified by crystallization. google.comgoogle.com

To synthesize This compound , this process would be adapted by using a deuterated version of one of the key precursors. For instance, a deuterated D-2,5-dihydrophenylglycine (DHPG-d5) could be used as the side chain. The synthesis of DHPG-d5 would be a critical preceding step, likely involving deuteration of a suitable phenylglycine precursor.

Reactant 1 Reactant 2 Key Process Product
7-ADCADHPG-d5 (activated)Chemical AcylationThis compound

Enzymatic Synthesis Approaches for Cephradine and Potential Deuterated Variants

Enzymatic synthesis of Cephradine is considered a greener alternative to chemical synthesis, often involving milder reaction conditions. biocorepublishinggroup.com The process typically uses an enzyme, such as penicillin G acylase, to catalyze the condensation of 7-ADCA with an activated form of DHPG, often a methyl ester (DHPG-ME). google.comnih.govgoogle.com

The key steps are:

Enzyme-catalyzed Condensation: 7-ADCA and an activated DHPG derivative are reacted in an aqueous medium in the presence of an immobilized penicillin acylase. google.comrsc.org

Product Crystallization: The Cephradine product is then crystallized from the reaction mixture. google.com

Researchers have focused on improving the efficiency of this process by using mutant enzymes with higher kinetic selectivity, which can lead to higher yields. rsc.org Computational design has been employed to discover new enzyme scaffolds for Cephradine synthesis. rsc.org

For the synthesis of This compound , a deuterated DHPG methyl ester (DHPG-d5-ME) would be used as the acyl donor. The enzymatic process would then proceed similarly to the synthesis of the non-deuterated compound.

Substrate 1 Substrate 2 Catalyst Product
7-ADCADHPG-d5-MEPenicillin G AcylaseThis compound

Isotopic Enrichment and Purity Assessment in Synthesis

After the synthesis of a deuterated compound like this compound, it is crucial to determine its isotopic enrichment and chemical purity. Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms.

Several analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic purity. rsc.orgresearchgate.net It can distinguish between molecules with different numbers of deuterium atoms based on their mass-to-charge ratio. By analyzing the isotopic cluster of the molecular ion, the percentage of the d5 species can be calculated relative to lower deuterated (d0 to d4) and other isotopic species. researchgate.netalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the position of the deuterium labels within the molecule and to assess the structural integrity of the compound. rsc.org The absence of signals in the ¹H NMR spectrum at the deuterated positions confirms successful labeling.

Liquid Chromatography (LC): LC is often coupled with MS (LC-MS) to separate the deuterated compound from any chemical impurities before mass analysis, ensuring that the isotopic enrichment is measured accurately. rsc.orgalmacgroup.com

Advanced Analytical Characterization of Cephradine D5

Spectroscopic Methodologies for Structural Elucidation of Deuterated Compounds

Spectroscopic techniques are indispensable for confirming the molecular structure of deuterated compounds and verifying the position of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. filab.fr In the context of deuterium-labeled compounds like Cephradine-d5, ¹H NMR spectroscopy is particularly informative. The substitution of hydrogen with deuterium (B1214612), a hydrogen isotope with an additional neutron, leads to significant changes in the ¹H NMR spectrum. studymind.co.uk Deuterium has a different magnetic moment and resonance frequency compared to protium (B1232500) (¹H), rendering it "silent" in a standard ¹H NMR experiment. studymind.co.uk This results in the disappearance of signals corresponding to the positions where deuterium atoms have been incorporated.

For this compound, the absence of specific proton signals in the ¹H NMR spectrum, when compared to the spectrum of its non-labeled counterpart, confirms the successful deuteration at the intended molecular sites. A certificate of analysis for a this compound standard confirms that ¹H NMR in D₂O is a method used for determining its identity and that the spectrum conforms to the expected structure. lgcstandards.com The integration of remaining proton signals against a known internal standard can also provide quantitative information about the extent of deuteration. nih.gov Furthermore, deuterium labeling can be used to simplify complex ¹H NMR spectra, aiding in the structural analysis of intricate molecules. studymind.co.uk

Analytical TechniqueApplication for this compoundKey Findings
¹H NMR SpectroscopyStructural confirmation and localization of deuterium labels.Disappearance of proton signals at deuterated positions confirms the isotopic labeling. The spectrum is expected to conform to the structure of (6R,7R)-7-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid-d5. lgcstandards.com

Infrared (IR) Spectroscopy for Isotopic Signature Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies. scbt.com Specifically, the stretching frequency of a carbon-deuterium (C-D) bond is significantly lower than that of a carbon-hydrogen (C-H) bond. nih.gov This isotopic effect provides a distinct signature in the IR spectrum, allowing for the confirmation of deuteration. core.ac.ukoaji.net

Mass Spectrometric Techniques for Isotopic Purity and Quantification

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. It is particularly crucial for assessing the isotopic purity of labeled compounds like this compound. thalesnano.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula and the detailed analysis of its isotopic distribution. For this compound, with a molecular formula of C₁₆H₁₄D₅N₃O₄S, the expected monoisotopic mass will be higher than that of unlabeled cephradine (B1668399) (C₁₆H₁₉N₃O₄S) due to the five deuterium atoms. lgcstandards.com

A certificate of analysis for this compound specifies a molecular weight of 354.44 and provides a mass distribution profile: d₀ = 0.10%, d₁ = 0.14%, d₂ = 0.46%, d₃ = 0.33%, d₄ = 3.13%, and d₅ = 95.84%. lgcstandards.com This data indicates an isotopic purity of 98.8%, with the d₅ species being the most abundant, confirming the high level of deuterium incorporation. lgcstandards.com HRMS is essential for resolving the signals of these different isotopologues and accurately quantifying their relative abundances. researchgate.net

ParameterValueSource
Molecular FormulaC₁₆H₁₄D₅N₃O₄S lgcstandards.com
Molecular Weight354.44 lgcstandards.com
Isotopic Purity98.8% lgcstandards.com
Mass Distributiond₀=0.10%, d₁=0.14%, d₂=0.46%, d₃=0.33%, d₄=3.13%, d₅=95.84% lgcstandards.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique provides valuable structural information by revealing the fragmentation pathways of a molecule. pressbooks.pub The fragmentation pattern of this compound will differ from that of unlabeled cephradine due to the presence of deuterium atoms. scielo.br

In an MS/MS experiment, the precursor ion of this compound (m/z [M+H]⁺) would be selected and subjected to collision-induced dissociation. The resulting product ions would be analyzed to confirm the location of the deuterium labels. For instance, a fragment containing the deuterated portion of the molecule will have a mass-to-charge ratio (m/z) that is shifted by the number of deuterium atoms it contains compared to the corresponding fragment from unlabeled cephradine. A study on the determination of cephradine in human plasma by LC-MS/MS identified the transition m/z 350.0 → 90.8 for unlabeled cephradine. nih.gov For this compound, shifts in these fragment masses would be expected, confirming the structural integrity and label positions. The study of fragmentation patterns is crucial for developing robust quantitative assays using techniques like Multiple Reaction Monitoring (MRM). acs.org

Chromatographic Separation Techniques for Purity and Identity Confirmation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from its unlabeled counterpart, potential impurities, and degradation products, thereby ensuring its purity and confirming its identity. uobasrah.edu.iq

Reversed-phase HPLC is a commonly employed method for the analysis of cephalosporins. uobasrah.edu.iqnih.gov In a typical setup for cephradine analysis, a C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netshimadzu.com Detection is often performed using a UV detector at a specific wavelength, such as 254 nm. researchgate.netshimadzu.comresearchgate.net

For this compound, the chromatographic retention time should be very similar to that of unlabeled cephradine, although minor differences can sometimes be observed due to isotopic effects. nih.gov The primary role of HPLC in this context is to verify the chemical purity of the this compound standard. A certificate of analysis for this compound indicates a chemical purity of 98% as determined by Thin-Layer Chromatography (TLC) and other analytical data. lgcstandards.com HPLC methods offer high sensitivity and are suitable for the quantitative determination of cephradine and its related substances. asiapharmaceutics.info The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and definitive identification. nih.govveeprho.com

TechniqueColumnMobile Phase ExampleDetectionApplication
HPLCC18 (Reversed-Phase)Acetonitrile-water-formic acid (25:75:0.1, v/v/v) nih.govUV (254 nm), shimadzu.comresearchgate.net MS/MS nih.govPurity assessment, separation from impurities, and identity confirmation.
TLCC18Methanol : Water = 9 : 1UV and KMnO₄Purity confirmation (single spot at Rf = 0.65). lgcstandards.com

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of cephradine in various matrices, and by extension, for its deuterated internal standard, this compound. uobasrah.edu.iqasiapharmaceutics.info The primary application of this compound in HPLC is to ensure the accuracy and precision of quantitative methods for cephradine, particularly in biological fluids like plasma and urine. nih.govnih.gov By adding a known concentration of this compound to a sample, variations in sample preparation and instrument response can be normalized, as the deuterated standard co-elutes with and behaves almost identically to the non-deuterated analyte under typical reversed-phase HPLC conditions. google.com

Reversed-phase HPLC is the most common modality for cephradine analysis, prized for its straightforward sample preparation, reproducibility, and cost-effectiveness. uobasrah.edu.iq Various methods have been developed, often employing C8 or C18 stationary phases. uobasrah.edu.iqbanglajol.info The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like potassium phosphate, to control the pH. banglajol.infoscirp.org Cephradine stability is pH-dependent, showing greater stability in the pH range of 4 to 5. uobasrah.edu.iqbanglajol.info Detection is commonly performed using ultraviolet (UV) spectrophotometry, with wavelengths set between 240 nm and 260 nm. scirp.orgnih.gov

When integrated with mass spectrometry (LC-MS/MS), the use of this compound as an internal standard becomes even more powerful. This technique offers superior sensitivity and specificity, allowing for the detection of low concentrations of cephradine in complex biological materials. google.comnih.gov In a typical LC-MS/MS workflow, both cephradine and this compound are monitored using specific precursor-to-product ion transitions, ensuring unambiguous identification and quantification. google.com

The following table summarizes various HPLC conditions reported for the analysis of cephradine, which are directly applicable to methods incorporating this compound as an internal standard.

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)DetectionRetention Time (min)Reference
Cosmosil Cholester (250 x 4.6 mm, 3 µm)Acetonitrile / Methanol / 20 mM Potassium Phosphate (15/5/80, v/v/v), pH 3.481.3UV at 260 nm< 6 scirp.org
C-8 Bonded SilicaAcetonitrile / Monobasic Sodium Phosphate Buffer (15:85, v/v)1.0UV at 255 nm~5.5 banglajol.info
Ion Pac column zorbax 300-SCX Agilent Column (5µm, 4.6×250 mm)Methanol and aqueous buffer (pH 4-5)Not SpecifiedUVNot Specified uobasrah.edu.iqasiapharmaceutics.info
Nucleosil C18 (4.6 × 250 mm, 5 μm)Acetonitrile / 0.04 M Potassium Dihydrogen Orthophosphate (7:93, v/v), pH 6.01.3UV at 240 nm< 6 nih.gov

Gas Chromatography (GC) Considerations for Volatile Derivatives

The direct analysis of cephradine and its deuterated analog, this compound, by Gas Chromatography (GC) is generally not feasible. This is due to the inherent chemical structure of cephalosporins, which contain multiple polar functional groups (-COOH, -NH2, -OH) and have a high molecular weight. sigmaaldrich.comresearchgate.net These characteristics result in low volatility and thermal instability, causing the molecules to decompose at the high temperatures required for GC analysis rather than eluting as intact peaks. researchgate.net

To overcome these limitations, chemical derivatization is a mandatory prerequisite for analyzing compounds like cephradine by GC. researchgate.netchromtech.com Derivatization modifies the polar functional groups, replacing active hydrogens with nonpolar moieties. sigmaaldrich.com This process achieves several critical goals:

Increases Volatility: By reducing intermolecular hydrogen bonding, the derivative becomes sufficiently volatile for GC analysis. researchgate.net

Improves Thermal Stability: The resulting derivative is less prone to thermal degradation in the GC injector and column. researchgate.net

Enhances Chromatographic Behavior: Derivatization can lead to improved peak shape and better separation from other components in the sample matrix. chromtech.com

Common derivatization reactions applicable to compounds with functional groups like those in cephradine fall into three main categories: silylation, acylation, and alkylation. chromtech.comjfda-online.com

Silylation: This is the most prevalent derivatization technique for GC. chromtech.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with active hydrogens in hydroxyl, carboxyl, and amine groups to form more stable and volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comgcms.cz

Acylation: Acylating reagents, often fluorinated acid anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), react with amino and hydroxyl groups. researchgate.netgcms.cz The resulting fluoroacyl derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD). chromtech.com

Alkylation: This process involves replacing acidic hydrogens, such as those on carboxylic acids and phenols, with an alkyl group to form esters or ethers. gcms.cz

While these are established derivatization strategies for polar pharmaceuticals, specific, validated GC methods for this compound are not prominently documented in scientific literature. The development of such a method would require empirical testing to find the optimal derivatization reagent and reaction conditions to produce a single, stable, and volatile derivative suitable for GC-MS analysis.

The following table lists common derivatization reagents that could be considered for creating volatile derivatives of this compound for GC analysis.

Derivatization TypeReagentAbbreviationTarget Functional GroupsReference
SilylationN,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH2, -SH sigmaaldrich.com
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-OH, -COOH, -NH2, -SH sigmaaldrich.com
AcylationTrifluoroacetic anhydrideTFAA-OH, -NH2 gcms.cz
AcylationPentafluoropropionic anhydridePFPA-OH, -NH2 jfda-online.com
AlkylationN,N-Dimethylformamide dimethyl acetalDMF-DMA-COOH, -NH2 (secondary) gcms.cz

Applications of Cephradine D5 in Quantitative Bioanalytical Research

Role as an Internal Standard in Mass Spectrometry-Based Assays

The use of a stable isotope-labeled internal standard, such as Cephradine-d5, is a preferred technique in quantitative mass spectrometry. restek.com This is because its chemical and physical properties are nearly identical to the analyte of interest (cephradine), yet it is distinguishable by its mass. restek.com This characteristic allows it to mimic the analyte's behavior throughout the analytical process, from sample preparation to detection. restek.com

Mitigating Matrix Effects in Complex Biological Matrices

Biological matrices, such as plasma and urine, are inherently complex and can significantly interfere with the ionization of an analyte in a mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. By adding a known concentration of this compound to the sample at the beginning of the workflow, any variations in signal intensity caused by the matrix will affect both the analyte and the internal standard similarly. restek.com The ratio of the analyte's response to the internal standard's response is used for quantification, effectively canceling out the matrix-induced variations.

Enhancing Precision and Accuracy in Quantitative Analysis

The use of this compound as an internal standard significantly improves the precision and accuracy of quantitative methods. veeprho.comnih.govasiapharmaceutics.info It compensates for potential variabilities during sample preparation, such as extraction inconsistencies and volumetric errors. restek.com Since the internal standard is added at a constant concentration to all samples, standards, and quality controls, it provides a reliable reference point for quantification. restek.com This approach ensures that the calculated concentration of cephradine (B1668399) is more reflective of its true value in the sample, leading to more reliable data in pharmacokinetic and other bioanalytical studies. veeprho.com

A study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for cephradine in human plasma reported that the use of an internal standard (cefaclor in this case, though the principle is the same) resulted in a coefficient of variation for assay precision of less than 9.36% and accuracy ranging from 87.92% to 111.16%. nih.gov Another study on cephalosporins and quinolones in milk, which also employed an internal standard, reported recoveries ranging from 81.7% to 117.9% with relative standard deviation (RSD) values lower than 13.7%. researchgate.net

Addressing Chromatographic Co-elution Challenges

In chromatography, co-elution occurs when two or more compounds elute from the column at the same time, making it difficult to distinguish and quantify them individually. waters.comnih.gov While ideally, an internal standard should be chromatographically resolved from the analyte, isotopically labeled standards like this compound often co-elute with their non-labeled counterparts. restek.com With mass spectrometry detection, this is not a problem because the two compounds are differentiated by their different masses. restek.comlcms.cz This allows for accurate quantification even when chromatographic separation is not perfect.

Method Development and Validation Protocols Utilizing this compound

The development and validation of bioanalytical methods are crucial for ensuring the reliability of the data generated. synzeal.comresearchgate.netresearchgate.netijpsr.com this compound plays a key role in these protocols, particularly in establishing the method's performance characteristics. synzeal.com

Linearity and Calibration Curve Establishment

A calibration curve is essential for quantitative analysis, demonstrating the relationship between the concentration of an analyte and the instrument's response. utoronto.canih.gov To establish linearity, a series of calibration standards containing known concentrations of cephradine and a constant concentration of this compound are prepared and analyzed. restek.com The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration. google.com

For instance, a study on the determination of cephradine in human plasma using LC-MS/MS established a linear calibration curve over a concentration range of 0.05 to 50 µg/mL, with correlation coefficients greater than 0.996. nih.gov Another HPLC method for cephradine in human plasma showed linearity in the concentration range of 0.15-20 μg/mL. researchgate.net

Table 1: Example of Calibration Curve Data for a Cephradine Assay

Cephradine Concentration (µg/mL)Response Ratio (Cephradine/Cephradine-d5)
0.10.025
0.50.128
2.50.645
102.580
256.450
5012.900

This is a hypothetical data table for illustrative purposes.

Assessment of Precision and Accuracy

Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measured value is to the true value. researchgate.netorientjchem.org To assess these parameters, quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in multiple replicates, both within the same day (intra-day precision) and on different days (inter-day precision). The use of this compound helps to minimize variability and ensure that the measurements are both precise and accurate. researchgate.netorientjchem.orgresearchgate.netresearchgate.net

In a bioanalytical method validation for cefixime (B193813) and dicloxacillin, the recovery of the analytes ranged from 92.23% to 97.89%, and the absolute recovery for the internal standard was 91.06%. researchgate.net Another study on paracetamol and cefixime reported within-batch precision ranging from 3.16% to 7.73% for cefixime and accuracy between 96.00% and 105.67%. orientjchem.org

Table 2: Example of Precision and Accuracy Data for a Cephradine Assay

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) (Mean ± SD, n=5)Precision (%CV)Accuracy (%)
Low0.30.29 ± 0.026.996.7
Medium1515.3 ± 0.63.9102.0
High4039.5 ± 1.23.098.8

This is a hypothetical data table for illustrative purposes. %CV (Coefficient of Variation) = (Standard Deviation / Mean) * 100. Accuracy = (Mean Measured Concentration / Nominal Concentration) * 100.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The determination of the limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters for validating any quantitative bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com In the context of analyzing cephradine in biological samples, this compound is instrumental.

While LOD and LOQ values are established for the analyte (cephradine), the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is essential for the accurate determination of these limits, especially in complex matrices such as plasma or urine. wuxiapptec.comnebiolab.com The SIL-IS compensates for variability during sample processing and instrumental analysis, ensuring that the measured signal response is truly reflective of the analyte's concentration, which is crucial for defining the true limits of the assay. nebiolab.comnih.gov

Various studies on the non-labeled cephradine have reported different LOD and LOQ values depending on the analytical technique and matrix used. For instance, a spectrofluorimetric method reported an LOD of 0.0109 µg/mL and an LOQ of 0.0364 µg/mL. researchgate.net Another study using capillary zone electrophoresis established LOD and LOQ values as part of its quantitative parameter validation. researchgate.net The reliability of these determinations in complex biological fluids is significantly enhanced by the co-analysis with a deuterated standard like this compound.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Cephradine Note: These values were determined for non-labeled cephradine. The use of this compound as an internal standard is critical for achieving the necessary precision for such determinations in bioanalytical methods.

Analytical MethodLODLOQSource
Spectrofluorimetry0.0109 µg/mL0.0364 µg/mL researchgate.net
High-Performance Liquid Chromatography (HPLC)0.01 µg/injectionNot Specified nih.gov

Evaluation of Recovery and Matrix Factor

In quantitative bioanalysis, especially using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the concepts of recovery and matrix effect are critical for ensuring method accuracy and reliability. nih.goveijppr.com Recovery refers to the efficiency of the analyte extraction process from the biological sample, while the matrix effect is the alteration (suppression or enhancement) of the analyte's ionization in the mass spectrometer due to co-eluting endogenous components from the matrix. nih.govresearchgate.net

This compound plays an indispensable role in evaluating and compensating for these phenomena. As a stable isotope-labeled internal standard, it is considered the gold standard for mitigating matrix effects. wuxiapptec.com Because this compound is chemically and physically almost identical to cephradine, it experiences nearly the same extraction loss and ionization suppression or enhancement. wuxiapptec.comnebiolab.com By adding a known amount of this compound to the sample at the beginning of the extraction process, the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute signal intensity of both compounds varies. This allows for accurate quantification despite inconsistencies in recovery or matrix effects. nebiolab.comnih.gov

Studies on cephradine have demonstrated high recovery rates from biological materials, such as 95-97% from serum and urine samples. nih.gov The validation of such recovery experiments relies on the stable performance of the analytical method, which is greatly fortified by the inclusion of a deuterated internal standard.

Table 2: Reported Recovery Data for Cephradine Note: The use of this compound as an internal standard is best practice to ensure the accuracy of these recovery measurements.

Biological MatrixRecovery PercentageSource
Serum & Urine95-97% nih.gov
Duck & Meat (for various antibiotics)69.8–103.3% mdpi.com
Animal Muscle & Urine (for various antibiotics)80-98% mdpi.com

Application in Pharmacokinetic Research Methodologies (Methodological Focus)

Pharmacokinetic (PK) studies, which describe the absorption, distribution, metabolism, and excretion (ADME) of a drug, are foundational to drug development. thermofisher.combioanalysis-zone.com Accurate quantification of the drug in biological fluids over time is the cornerstone of these studies. jst.go.jp this compound is a key enabling tool for the robust LC-MS/MS methods required for modern pharmacokinetic research of cephradine. ijper.orgasm.org Its use as an internal standard ensures the high precision and accuracy needed to define critical PK parameters. nebiolab.commusechem.com

Methodologies for Quantitative Analysis in Biological Samples (In Vitro Models)

Before a drug is tested in living organisms, its metabolic fate and transport characteristics are often studied using in vitro models. These can include liver microsomes, cytosol fractions, and cell-based permeability assays (e.g., Caco-2 cells). thermofisher.com These models help predict how a drug will be absorbed and metabolized in the body.

In these experimental setups, this compound is used as an internal standard to precisely quantify the concentration of cephradine. For example, by incubating cephradine with liver microsomes and analyzing samples over time, researchers can determine its metabolic stability. The use of this compound ensures that any observed decrease in cephradine concentration is due to metabolic turnover and not analytical variability. This allows for the reliable calculation of parameters like intrinsic clearance and metabolic half-life within the in vitro system.

Facilitating Mechanistic Pharmacokinetic Studies (Non-Clinical Focus)

Mechanistic pharmacokinetic studies aim to move beyond simple description and understand the underlying physiological processes governing a drug's disposition. thermofisher.com In non-clinical (animal) studies, this compound serves a dual purpose. Primarily, it is the ideal internal standard for LC-MS/MS quantification, providing the high-quality data needed to build and validate physiologically based pharmacokinetic (PBPK) models. asm.org

Furthermore, stable isotope tracers can be used to investigate specific mechanistic questions. While the primary mechanism of cephradine is antibacterial action against the cell wall patsnap.compatsnap.com, mechanistic PK studies focus on its journey through the body. In specialized non-clinical research, co-administering a microdose of this compound with a therapeutic dose of non-labeled cephradine can help distinguish the newly administered drug from any residual drug from previous doses, a technique particularly useful for drugs with long half-lives.

Application in Drug Metabolism Research

Drug metabolism studies are performed to identify the chemical changes a drug undergoes in the body and to characterize the resulting metabolites. thermofisher.com This information is vital for understanding the drug's efficacy and potential for toxicity.

Research indicates that cephradine is largely not metabolized in the body. nih.govasm.org Studies in animals and humans have shown that over 90% of a dose is excreted unchanged in the urine within six hours, suggesting that it does not undergo significant biotransformation. nih.govasm.orgdrugbank.com

Tracing Metabolic Pathways through Deuterium (B1214612) Labeling

Although cephradine itself is not significantly metabolized, the principle of using deuterium labeling to trace metabolic pathways is a powerful tool in pharmaceutical research. symeres.comacs.org If a compound were to be metabolized, this compound would serve as an ideal tracer. The deuterium atoms act as a stable, heavy tag on the molecule.

When a deuterated drug is processed by metabolic enzymes (e.g., Cytochrome P450s), the resulting metabolites retain the deuterium label. frontiersin.org In mass spectrometry analysis, these labeled metabolites produce a distinct mass signal (e.g., +5 Daltons higher than the non-labeled metabolite), creating a unique "doublet" pattern when analyzed alongside the non-labeled drug. This allows for the unambiguous identification of drug-related material in a complex biological sample, distinguishing true metabolites from endogenous background noise. acs.orgacs.org This technique is invaluable for elucidating complex metabolic pathways and identifying all drug-related components in circulation. musechem.comacs.org

Elucidation of Biotransformation Products using Isotopic Signatures

The use of stable isotope-labeled compounds like this compound is a powerful strategy for the identification and elucidation of drug metabolites. While Cephradine is reported to be largely excreted unchanged, the study of its minor biotransformation products can provide valuable insights into its metabolic fate. When a mixture of Cephradine and this compound is administered or incubated in a biological system, the resulting metabolites of Cephradine will be accompanied by their corresponding deuterated analogs.

In mass spectrometry analysis, this creates a characteristic "doublet" or "isotope cluster" for each metabolite, where two peaks appear separated by five mass units (the mass difference between the deuterated and non-deuterated compound). This isotopic signature is a definitive marker for drug-related compounds, allowing them to be easily distinguished from endogenous matrix components. This technique significantly simplifies the process of identifying novel or unexpected metabolites in complex biological samples.

Table 1: Theoretical Mass-to-Charge Ratios (m/z) of Cephradine and Potential Metabolites with their Deuterated Analogs

CompoundUnlabeled m/z [M+H]⁺d5-Labeled m/z [M+H]⁺Mass Difference
Cephradine350.1355.15
Hydroxylated Cephradine366.1371.15
Cephradine-S-oxide366.1371.15

Note: The above table is illustrative and based on potential metabolic pathways. Specific biotransformation products would need to be confirmed experimentally.

Advanced Research Areas and Future Directions for Cephradine D5 Studies

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The advent of multi-omics, which combines data from various "-omic" fields like genomics, proteomics, and metabolomics, provides a holistic, system-level understanding of biological processes and drug-induced cellular changes. elifesciences.orgnih.gov While integrating these large datasets can be challenging, the approach offers a more comprehensive molecular perspective than conventional methods. nih.gov

In this context, Cephradine-d5 is a vital tool, particularly in metabolomics and proteomics. Its primary application is as an internal standard for quantitative mass spectrometry. In these experiments, a known quantity of this compound is added to a biological sample. Because it is chemically identical to the endogenous (non-labeled) Cephradine (B1668399) but has a different mass, it can be distinguished by the mass spectrometer. This allows researchers to accurately quantify the concentration of Cephradine by correcting for any analyte loss during sample preparation or variations in instrument response.

This methodology is standard practice in advanced analytical studies. For instance, similar deuterated compounds like deuterium-labeled chloramphenicol (B1208) (D5-CAP) and various deuterated antiepileptic drugs have been successfully used as internal standards to ensure accuracy in complex biological matrices. researchgate.netcore.ac.uk The use of stable isotope-labeled peptides and amino acids is also a cornerstone of quantitative proteomics for studying protein interactions and turnover. Given that Cephradine itself has been identified as a relevant metabolite in studies investigating gut microbiota and functional dyspepsia, the availability of this compound is crucial for precise quantification in such complex metabolomic analyses. semanticscholar.orggoogle.com

Table 1: Applications of this compound in Multi-Omics Research

Research Area Application of this compound Purpose Key Benefit
Metabolomics Internal Standard in Mass Spectrometry Accurate quantification of Cephradine in biological samples (e.g., feces, plasma). Corrects for matrix effects and variability in sample processing and analysis.
Proteomics Tracer for Drug-Protein Interaction Studies To track the binding and modification of specific proteins by the antibiotic. Provides insights into off-target effects and molecular mechanisms of action.

| Pharmacokinetics | Internal Standard in LC-MS/MS assays | Precise measurement of drug concentration over time. | Enables accurate determination of absorption, distribution, metabolism, and excretion (ADME) profiles. |

Application in Reaction Mechanism Elucidation Beyond Biological Systems

The utility of stable isotopes like those in this compound extends beyond biological tracing to the fundamental study of chemical reactions. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, alters the vibrational frequencies and strengths of the carbon-deuterium bonds compared to carbon-hydrogen bonds. scbt.com This change can affect the kinetics of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).

By comparing the reaction rates and products of Cephradine with those of this compound, researchers can gain valuable insights into reaction mechanisms. scbt.com If a bond to a deuterium atom is broken in the rate-determining step of a reaction, the reaction will proceed more slowly than with the hydrogen-containing compound. This allows for the precise identification of bond-cleavage events and the elucidation of complex reaction pathways. scbt.com

While primarily used in biological contexts, this principle allows this compound to be a powerful tool for studying its degradation and transformation in non-biological systems. Potential applications include:

Environmental Fate Studies: Investigating the pathways of hydrolytic, photolytic, or oxidative degradation of Cephradine in aquatic environments.

Advanced Oxidation Processes: Elucidating the mechanism of antibiotic breakdown during water treatment processes.

Industrial Synthesis and Stability: Optimizing manufacturing processes or storage conditions by understanding the chemical stability and degradation pathways of the molecule.

Development of Novel Analytical Platforms Leveraging Deuteration

The development of highly sensitive and specific analytical platforms is a cornerstone of modern chemical and biological research. Deuterated compounds like this compound are instrumental in enhancing the capabilities of these platforms, particularly those based on mass spectrometry coupled with chromatography. achrom.be

The distinct mass of this compound allows it to be easily resolved from its non-labeled analog in a mass spectrum. scbt.com This property is fundamental to its role as an ideal internal standard in isotope dilution mass spectrometry (IDMS). The IDMS technique, which uses a known amount of an isotopically labeled standard, is considered a gold-standard method for achieving the highest level of accuracy and precision in quantitative analysis. For example, studies on other compounds have shown that using a deuterated internal standard is critical for correcting the "matrix effect," where other components in a sample can suppress or enhance the instrument's signal for the target analyte. researchgate.net

The incorporation of this compound into analytical workflows enables:

Enhanced Specificity: The unique mass-to-charge ratio minimizes interference from other molecules in complex samples.

Improved Accuracy and Precision: The use as an internal standard corrects for variations in instrument performance and sample preparation. core.ac.uk

Higher Sensitivity: Stable isotope labeling can help in developing methods capable of detecting very low concentrations of the drug.

Emerging Methodological Innovations in Stable Isotope Science

The field of stable isotope science is continuously evolving, with innovations that promise to broaden the applications of compounds like this compound. ucl.ac.uk Stable isotopes are non-radioactive and safe, making them versatile tools for a wide array of studies in environmental science, nutrition, and medicine. iaea.org

Recent advancements are focused on improving the efficiency and accessibility of isotope analysis. Methodological innovations include the development of new analytical techniques that allow for higher throughput and require much smaller sample sizes, expanding the scope of potential research projects. ucl.ac.uk Furthermore, progress is being made in analyzing isotopes of various elements beyond the common ones like carbon and nitrogen, opening new avenues for investigation. ucl.ac.uk

A significant emerging theme is the strategic importance of a reliable and domestic supply chain for stable isotopes. nusano.com As research applications grow, ensuring access to high-purity labeled compounds like this compound is critical for empowering scientific innovation and avoiding disruptions to crucial studies. nusano.com These ongoing developments in stable isotope methodology and production will continue to enhance the value and expand the research possibilities for deuterated molecules.

Table 2: Compound Names Mentioned in this Article

Compound Name
Cephradine
This compound
Chloramphenicol
Creatinine-d3
Deuterium-labeled chloramphenicol (D5-CAP)
Gabapentin-d4
Gadolinium-160
Levetiracetam-d6
Topiramate-d12

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Cephradine-d5 to ensure reproducibility?

Synthesis of deuterated compounds like this compound requires meticulous validation of isotopic purity and structural integrity. Key steps include:

  • Deuteration validation : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ²H NMR) to confirm deuterium incorporation at specific positions .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) to verify chemical purity and isotopic enrichment (>98%) .
  • Reference standards : Compare spectral data with non-deuterated Cephradine to identify shifts in characteristic peaks (e.g., C-D stretching in infrared spectroscopy) .
    Methodological rigor aligns with guidelines for reproducible synthesis in and .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability testing should follow a factorial design:

  • Variables : pH (1–10), temperature (4°C, 25°C, 40°C), and exposure to light .
  • Analytical endpoints : Quantify degradation products via LC-MS/MS and monitor deuterium retention using isotopic ratio mass spectrometry (IRMS) .
  • Statistical analysis : Apply ANOVA to identify significant degradation pathways and model shelf-life predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial activity data between this compound and its non-deuterated counterpart?

Discrepancies often arise from differences in experimental design:

  • Bioactivity assays : Standardize minimum inhibitory concentration (MIC) tests using Staphylococcus aureus and Escherichia coli strains under consistent inoculum sizes and growth media .
  • Deuterium isotope effects : Evaluate kinetic isotope effects (KIEs) on bacterial target binding using isothermal titration calorimetry (ITC) to assess thermodynamic impacts .
  • Meta-analysis : Compare datasets across studies using funnel plots to detect publication bias or methodological variability .

Q. What strategies ensure robust quantification of this compound in complex biological matrices during pharmacokinetic studies?

  • Sample preparation : Optimize protein precipitation (e.g., acetonitrile:methanol, 4:1 v/v) and solid-phase extraction (SPE) to minimize matrix effects .
  • Chromatography : Use a C18 column with deuterated internal standards (e.g., Cephradine-d8) to correct for ion suppression in MS detection .
  • Validation parameters : Assess linearity (1–1000 ng/mL), intra-day precision (<15% RSD), and recovery rates (85–115%) per FDA guidelines .

Q. How can researchers design studies to evaluate the theoretical contribution of deuterium in this compound to metabolic stability?

  • In vitro models : Use human liver microsomes (HLM) to compare metabolic half-life (t₁/₂) of this compound vs. non-deuterated analogs. Monitor CYP3A4-mediated oxidation via LC-MS .
  • Computational modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-H vs. C-D bonds at metabolic hotspots .
  • Hypothesis testing : Formulate research questions using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align with pharmacokinetic theory .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression : Fit data to Hill equation models to estimate EC₅₀ values .
  • Bootstrap resampling : Quantify uncertainty in toxicity thresholds (e.g., LD₅₀) with 10,000 iterations .
  • Contradiction analysis : Use Grubbs’ test to identify outliers in replicate experiments and assess data homogeneity .

Q. How should researchers address ethical considerations when designing in vivo studies with deuterated antibiotics?

  • Animal welfare : Adhere to the 3Rs (Replacement, Reduction, Refinement) by using cell-based assays for preliminary toxicity screening .
  • Regulatory compliance : Submit protocols to institutional animal care committees (IACUCs) with justification for deuterium-specific endpoints .

Data Presentation and Reproducibility

Q. What are the best practices for reporting synthetic yields and spectral data of this compound in peer-reviewed journals?

  • Tabular formats : Include columns for isotopic enrichment (%), retention time (HPLC), and key NMR shifts (δ in ppm) .
  • Supplementary materials : Provide raw spectral files (e.g., .dx, .jdx) and instrument parameters (e.g., LC gradient profiles) to enable replication .

Q. How can collaborative teams standardize protocols for multi-center studies on this compound?

  • Pre-registration : Document methods on platforms like Open Science Framework (OSF) to align objectives and milestones .
  • Inter-lab validation : Conduct round-robin tests with blinded samples to harmonize analytical techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.